3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid
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Overview
Description
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid is a synthetic organic compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . This compound is characterized by the presence of a cyclobutyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a propanoic acid moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid typically involves the following steps :
Formation of the Cyclobutyl Intermediate: The cyclobutyl group is introduced through a cyclization reaction, often involving the use of cyclobutyl halides and appropriate nucleophiles.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is added via an acylation reaction using fluorenylmethoxycarbonyl chloride or fluorenylmethoxycarbonyl azide.
Coupling with Propanoic Acid: The final step involves the coupling of the cyclobutyl intermediate with propanoic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through recrystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclobutyl and Fmoc groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutyl or Fmoc derivatives.
Scientific Research Applications
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid has several scientific research applications :
Organic Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biochemistry: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid involves its interaction with specific molecular targets and pathways . The Fmoc group is known to protect amino groups during peptide synthesis, preventing unwanted side reactions. The cyclobutyl group may interact with hydrophobic pockets in proteins, influencing their structure and function. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclobutylpropanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclobutylpropanoic acid
Uniqueness
3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclobutyl group provides rigidity, while the Fmoc group offers protection during synthetic procedures. This combination makes it a valuable tool in various research applications.
Properties
CAS No. |
954225-67-3 |
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Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-cyclobutyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-20(14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25) |
InChI Key |
GWOGNSKKKILKNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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